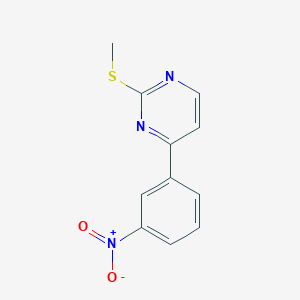

2-(Methylthio)-4-(3-nitrophenyl)pyrimidine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methylsulfanyl-4-(3-nitrophenyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O2S/c1-17-11-12-6-5-10(13-11)8-3-2-4-9(7-8)14(15)16/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVVRBLCEJHYTLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=CC(=N1)C2=CC(=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90384866 | |

| Record name | 2-(methylthio)-4-(3-nitrophenyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90384866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

883054-85-1 | |

| Record name | 2-(methylthio)-4-(3-nitrophenyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90384866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Synthetic Methodologies

Retrosynthetic Analysis of 2-(Methylthio)-4-(3-nitrophenyl)pyrimidine

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process helps in designing a viable synthetic pathway. For this compound, the analysis identifies key bonds that can be strategically disconnected.

The primary retrosynthetic disconnections are:

C-N bond disconnection within the pyrimidine (B1678525) ring: This is the most common approach for pyrimidine synthesis, breaking the ring down into a three-carbon (C-C-C) fragment and a nitrogen-carbon-nitrogen (N-C-N) fragment. bu.edu.egadvancechemjournal.com

C-S bond disconnection: The bond between the pyrimidine ring (at C2) and the sulfur atom of the methylthio group can be disconnected. This suggests the introduction of the methylthio group via methylation of a precursor 2-thiopyrimidine derivative.

C-C bond disconnection: The bond connecting the pyrimidine ring (at C4) to the 3-nitrophenyl group is another key disconnection point. This suggests that the 3-nitrophenyl moiety is introduced as part of one of the initial building blocks.

Following the C-N ring disconnection strategy, the pyrimidine ring can be traced back to two key synthons: an N-C-N synthon, which is synthetically equivalent to S-methylisothiourea, and a C-C-C synthon. The C-C-C synthon is an α,β-unsaturated carbonyl derivative, which in turn can be synthesized from 3-nitrobenzaldehyde (B41214) and a suitable ketone. This deconstruction provides a logical and efficient pathway for the synthesis. advancechemjournal.comresearchgate.net

Classical and Modern Synthetic Approaches to Pyrimidine Cores

The pyrimidine ring is a fundamental heterocyclic structure found in numerous biologically active compounds and natural products, including the nucleobases cytosine, thymine, and uracil. nih.govwikipedia.orgrsc.org Consequently, a vast number of synthetic methods for its construction have been developed over the years.

Multi-component reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single step to form a product that contains the essential parts of all starting materials. nih.govacs.org These reactions are attractive for building libraries of complex molecules due to their operational simplicity and high atom economy. nih.govacs.orgthieme-connect.com

Several MCRs are employed for pyrimidine synthesis:

Biginelli Reaction: This well-known reaction involves the acid-catalyzed cyclocondensation of an aldehyde, a β-ketoester, and urea (or thiourea) to produce dihydropyrimidinones, which can be subsequently oxidized to pyrimidines. wikipedia.org

Catalyst-Free Reactions: Efficient methods for synthesizing pyrimidine-functionalized derivatives have been developed via catalyst-free, one-pot multicomponent domino reactions, highlighting the move towards more environmentally benign processes. rsc.org

Metal-Catalyzed MCRs: Modern approaches utilize catalysts to achieve high regioselectivity and yield. For instance, an iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and up to three different alcohols has been reported. nih.govacs.orgorganic-chemistry.org This method proceeds through a sequence of condensation and dehydrogenation steps. nih.govacs.org

| Reaction Name/Type | Reactants | Catalyst/Conditions | Key Features |

|---|---|---|---|

| Biginelli Reaction | Aldehyde, β-ketoester, Urea/Thiourea (B124793) | Acid catalyst (e.g., HCl) | Forms dihydropyrimidinones, requires subsequent oxidation. wikipedia.org |

| Iridium-Catalyzed Synthesis | Amidine, Alcohols | PN5P–Ir pincer complexes | High regioselectivity, sustainable, forms highly substituted pyrimidines. nih.govacs.orgorganic-chemistry.org |

| Zinc Chloride-Catalyzed Coupling | Enamines, Triethyl orthoformate, Ammonium acetate | ZnCl₂ | Single-step synthesis of 4,5-disubstituted pyrimidines. organic-chemistry.org |

| Domino Reaction | 1,3-Indanedione, Aldehyde, 6-Amino uracil | β-cyclodextrin in water | Environmentally benign, tandem Knoevenagel condensation, Michael addition, and cyclization. acs.org |

The most traditional and widely used method for constructing the pyrimidine ring is through the cyclization of a three-carbon (C-C-C) component with a nitrogen-carbon-nitrogen (N-C-N) component. bu.edu.eg This [3+3] condensation approach offers great versatility in accessing a wide range of substituted pyrimidines.

The key components are:

N-C-N Fragment: Common reagents include urea, thiourea, guanidine, and amidines. bu.edu.egwikipedia.org The choice of this fragment determines the substituent at the 2-position of the pyrimidine ring.

C-C-C Fragment: This component is typically a 1,3-dielectrophile, such as a β-dicarbonyl compound (e.g., acetylacetone), an α,β-unsaturated ketone (chalcone), or a β-ketoester. bu.edu.egwikipedia.org

The reaction proceeds via a condensation mechanism, forming two new C-N bonds, followed by a dehydration step to yield the aromatic pyrimidine ring. The de novo synthesis pathway in biological systems also relies on a cyclization step, where N-carbamoyl aspartate is cyclized to dihydroorotate, highlighting the fundamental nature of this reaction type. researchgate.netnih.govwikipedia.org

The specific functional groups of the target molecule can be introduced either by using pre-functionalized starting materials or by modifying the pyrimidine core after its formation.

Introduction of the Methylthio Group: The 2-methylthio group is typically introduced using one of two primary strategies:

Use of S-methylisothiourea: This reagent serves as the N-C-N building block in the cyclization reaction. It directly incorporates the methylthio group at the 2-position of the resulting pyrimidine ring. This is often a highly efficient method. google.com

Thiolation followed by Alkylation: A pyrimidine-2-thione (or 2-mercaptopyrimidine) precursor is first synthesized, often by using thiourea as the N-C-N component. jetir.org The resulting thiol is then deprotonated with a base and alkylated with an electrophile like methyl iodide to install the methylthio group. prepchem.com For example, 2-mercapto-4-(m-trifluoromethylphenyl)pyrimidine can be reacted with methyl iodide in the presence of sodium hydroxide to yield the 2-methylthio derivative. prepchem.com

Introduction of the 3-Nitrophenyl Group: The 4-aryl substituent is almost invariably introduced by incorporating it into the three-carbon (C-C-C) building block.

From Substituted Chalcones: The most common method involves the use of a chalcone (B49325) (an α,β-unsaturated ketone) that already bears the desired 3-nitrophenyl group. This chalcone is prepared via a Claisen-Schmidt condensation between 3-nitrobenzaldehyde and an appropriate ketone. The subsequent cyclization of this chalcone with the N-C-N component directly places the 3-nitrophenyl group at the 4-position of the pyrimidine ring.

From Substituted β-Diketones: A 1,3-diketone bearing the 3-nitrophenyl group can also serve as the C-C-C fragment. For instance, 1-(3-nitrophenyl)butane-1,3-dione can be condensed with an N-C-N reagent.

Cross-Coupling Reactions: While less common for this specific substitution pattern, palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Stille coupling) could potentially be used to attach the aryl group to a pre-formed pyrimidine ring bearing a suitable leaving group (like a halogen) at the 4-position.

The presence of a nitro group on the phenyl ring can influence the reactivity of the starting materials and may require careful optimization of reaction conditions. acs.orgchemrxiv.org

Specific Synthetic Routes to this compound

Based on the general principles outlined above, a specific and efficient synthetic route for this compound can be designed. A highly plausible pathway involves a two-step process: the synthesis of a chalcone precursor followed by its cyclization.

Step 1: Synthesis of 1-(3-Nitrophenyl)-3-aryl-prop-2-en-1-one (Chalcone Precursor)

The first step is the synthesis of the requisite α,β-unsaturated ketone. This is typically achieved through a base-catalyzed Claisen-Schmidt condensation.

Reactants: 3-Nitrobenzaldehyde and a simple ketone, such as acetone.

Conditions: The reaction is carried out in the presence of a base, commonly sodium hydroxide (NaOH) or potassium hydroxide (KOH), in an alcoholic solvent like ethanol (B145695).

Mechanism: The base deprotonates the α-carbon of the ketone to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of 3-nitrobenzaldehyde. The resulting aldol addition product readily undergoes dehydration (elimination of water) under the reaction conditions to yield the stable, conjugated chalcone.

Step 2: Cyclocondensation to form this compound

The synthesized chalcone is then reacted with S-methylisothiourea hemisulfate salt in a cyclocondensation reaction to form the final pyrimidine ring.

Reactants: The chalcone from Step 1 and S-methylisothiourea hemisulfate.

Conditions: The reaction is typically performed under basic conditions, often using a base like sodium methoxide (B1231860) or sodium ethoxide in a suitable solvent such as methanol or ethanol, and heated under reflux.

Mechanism: The reaction proceeds via a Michael addition of the S-methylisothiourea to the β-carbon of the chalcone's double bond. This is followed by an intramolecular cyclization where one of the nitrogen atoms attacks the carbonyl carbon of the former chalcone. The final step is a dehydration/aromatization event that leads to the formation of the stable this compound product.

| Step | Reaction | Key Reagents | Typical Conditions | Product |

|---|---|---|---|---|

| 1 | Claisen-Schmidt Condensation | 3-Nitrobenzaldehyde, Acetone | NaOH or KOH, Ethanol, Room Temperature | 4-(3-Nitrophenyl)but-3-en-2-one |

| 2 | Cyclocondensation | 4-(3-Nitrophenyl)but-3-en-2-one, S-Methylisothiourea hemisulfate | Sodium Ethoxide, Ethanol, Reflux | 2-(Methylthio)-4-(3-nitrophenyl)-6-methylpyrimidine* |

Note: The product in Table 2 is 6-methyl substituted due to the use of acetone as the starting ketone. To obtain the title compound without a substituent at the 6-position, a different C-C-C precursor would be required, such as 3-(3-nitrophenyl)-3-oxopropanal.

Coupling and Ring Closure Methodologies

The core of the synthesis is the cyclocondensation reaction that forms the pyrimidine ring. The most prevalent method for constructing 2-thio-substituted 4-arylpyrimidines involves the reaction of an α,β-unsaturated ketone (chalcone) with S-methylisothiourea bu.edu.egresearchgate.net. This reaction is a variation of the well-known Pinner synthesis of pyrimidines.

The mechanism involves the initial Michael addition of the S-methylisothiourea to the β-carbon of the chalcone. This is followed by an intramolecular cyclization and subsequent dehydration/aromatization to yield the stable this compound ring system. This one-pot reaction provides a direct and efficient route to the target compound from its precursors.

Optimization of Reaction Conditions

The success of the synthesis hinges on the careful optimization of reaction parameters to maximize yield and purity while minimizing reaction time and side product formation.

The choice of catalyst is critical for the cyclocondensation step. While the reaction can proceed without a catalyst, bases are commonly employed to facilitate the reaction.

Potassium Carbonate (K₂CO₃): This inorganic base is widely used in the synthesis of pyrimidine derivatives researchgate.net. It functions by deprotonating the isothiourea, increasing its nucleophilicity for the initial Michael addition to the chalcone. Its heterogeneous nature can simplify workup, and it is an inexpensive and effective option researchgate.netresearchgate.net. In related syntheses, K₂CO₃ has been used effectively in refluxing ethanol or isopropyl alcohol researchgate.netnih.gov.

Brønsted-acidic Ionic Liquids (BAILs): These compounds have emerged as efficient and recyclable dual solvent-catalysts for various heterocyclic syntheses researchgate.net. BAILs, such as those with tethered sulfonic acid groups, can activate the carbonyl group of the chalcone, making it more susceptible to nucleophilic attack researchgate.net. Their use can lead to higher yields and shorter reaction times under milder conditions, sometimes even in solvent-free systems. They offer advantages in terms of ease of separation and potential for recycling researchgate.net.

Table 2: Comparison of Catalyst Systems in Pyrimidine Synthesis

| Catalyst | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Potassium Carbonate | Reflux in alcohol | Inexpensive, effective base, easy to source | Can require longer reaction times, moderate yields |

This table provides a comparative overview of common catalyst systems used in analogous pyrimidine syntheses.

The solvent plays a crucial role in the reaction by influencing reactant solubility, reaction rates, and equilibrium positions.

Methanol/Ethanol: Alcohols are common solvents for this type of condensation reaction, often used in conjunction with a base like potassium carbonate or sodium hydroxide nih.gov. They are effective at dissolving the reactants and facilitate the reaction when heated to reflux.

Dimethylformamide (DMF): A polar aprotic solvent, DMF is excellent for dissolving a wide range of organic compounds and can accelerate reaction rates due to its high boiling point and ability to solvate cations. It is often used in reactions involving inorganic bases like K₂CO₃ researchgate.net.

Acetic Acid: While less common as the primary solvent for this specific transformation, acidic conditions can also be used for pyrimidine synthesis, particularly in Biginelli-type reactions. However, for the cyclization with S-methylisothiourea, a basic or neutral medium is generally preferred.

The choice of solvent is often determined by the specific catalyst system and the desired reaction temperature.

Temperature: The cyclocondensation reaction typically requires heating to proceed at a reasonable rate. Reactions are often carried out at the reflux temperature of the chosen solvent, which can range from approximately 65°C for methanol to over 150°C for DMF. Microwave irradiation has also been employed in related pyrimidine syntheses to shorten reaction times, which involves heating the reaction mixture rapidly to elevated temperatures in a sealed vessel researchgate.net. Optimization studies are necessary to find the ideal temperature that promotes product formation without leading to decomposition or side reactions.

Pressure: For conventional benchtop synthesis in open or refluxing systems, the reaction is conducted at atmospheric pressure. The use of microwave synthesis can lead to an increase in internal pressure within the reaction vessel, which can accelerate the reaction. However, high-pressure conditions are not a standard requirement for this class of cyclocondensation reactions.

Green Chemistry Principles in Synthesis of this compound

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances rasayanjournal.co.in. Key principles include maximizing atom economy and utilizing safer solvents or solvent-free conditions, both of which can be theoretically applied to the synthesis of this compound.

Atom economy is a theoretical measure of the efficiency of a chemical reaction, calculating the proportion of reactant atoms that are incorporated into the desired product wikipedia.org. An ideal reaction would have a 100% atom economy wikipedia.org. Poor atom economy is common in syntheses that generate stoichiometric byproducts wikipedia.org.

C₁₁H₁₂N₂O₃ + (C₂H₇N₂S)₂·H₂SO₄ + 2 C₂H₅NaO → C₁₁H₉N₃O₂S + HN(CH₃)₂ + Na₂SO₄ + 2 C₂H₅OH

The atom economy for this reaction can be calculated to illustrate the inherent efficiency of the pathway.

Table 1: Theoretical Atom Economy Calculation for the Synthesis of this compound

| Reactant/Product | Chemical Formula | Molecular Weight (g/mol) | Role |

|---|---|---|---|

| 3-(dimethylamino)-1-(3-nitrophenyl)prop-2-en-1-one | C₁₁H₁₂N₂O₃ | 220.23 | Reactant |

| S-Methylisothiourea hemisulfate | (C₂H₇N₂S)₂·H₂SO₄ | 278.35 | Reactant |

| Sodium Ethoxide | C₂H₅NaO | 68.05 | Reactant (x2) |

| Total Reactant Mass | 632.68 | ||

| This compound | C₁₁H₉N₃O₂S | 247.27 | Desired Product |

| Calculation:

% Atom Economy = (Molecular Weight of Desired Product / Total Molecular Weight of All Reactants) x 100 % Atom Economy = (247.27 / 632.68) x 100 = 39.08% |

The calculated atom economy of approximately 39.08% indicates that a significant portion of the reactant mass is converted into byproducts, such as dimethylamine (B145610), sodium sulfate, and ethanol. This is characteristic of many classical condensation reactions.

The choice of solvent is a critical factor in green chemistry, as solvents often constitute the largest mass component of a reaction and contribute significantly to waste and environmental impact jmaterenvironsci.com. Traditional syntheses of pyrimidines often use hazardous organic solvents rasayanjournal.co.in. However, significant progress has been made in adopting greener alternatives for the synthesis of related heterocyclic compounds.

Solvent-Free Approaches: Solvent-free, or solid-state, reactions offer substantial environmental benefits by eliminating solvent waste entirely. These methods often lead to cleaner reactions, simpler workups, and reduced energy consumption rasayanjournal.co.in.

Grinding/Mechanochemistry: The synthesis of various pyrimidine derivatives has been successfully achieved using "grindstone chemistry" or mechanical ball milling rasayanjournal.co.inresearchgate.net. For the proposed synthesis of this compound, reactants could potentially be combined in a mortar and pestle or a ball mill, possibly with a solid catalyst, to initiate the reaction without any solvent mdpi.com. This approach has been shown to be highly effective for multicomponent reactions leading to pyrimidine analogues mdpi.com.

Microwave Irradiation: Solvent-free synthesis can also be facilitated by microwave irradiation, which often accelerates reaction rates and improves yields researchgate.netbu.edu.eg.

Environmentally Benign Solvents: When a solvent is necessary, replacing hazardous options with environmentally benign ones is a primary goal of green chemistry.

Water: As a non-toxic, non-flammable, and readily available solvent, water is an excellent green choice jmaterenvironsci.com. The synthesis of various fused pyrimidines has been effectively carried out in aqueous media, sometimes with the aid of catalysts like 1,4-diazabicyclo[2.2.2]octane (DABCO) or simply using a water-ethanol mixture to improve reactant solubility jmaterenvironsci.com.

Ethanol: Derived from renewable resources, ethanol is a biodegradable and less toxic alternative to many organic solvents. It is frequently used in modern pyrimidine syntheses, often in combination with microwave heating to enhance reaction speed and efficiency researchgate.net.

The application of these methods to the synthesis of this compound could significantly improve its environmental footprint compared to traditional synthetic protocols.

Table 2: Application of Green Chemistry Approaches to Pyrimidine Synthesis

| Approach | Technique | Key Advantages | Applicability to Target Compound Synthesis |

|---|---|---|---|

| Solvent-Free | Grinding / Ball Milling | Eliminates solvent waste; simple work-up; low energy consumption. rasayanjournal.co.in | Highly plausible for the one-pot condensation of reactants, potentially with a solid acid or base catalyst. |

| Microwave Irradiation | Reduces reaction times; often increases yields; energy-efficient. researchgate.net | Could be used to drive the reaction to completion quickly without the need for a bulk solvent. | |

| Benign Solvents | Water or Aqueous Ethanol | Non-toxic, inexpensive, safe; can promote certain reactions through hydrophobic effects. jmaterenvironsci.com | A water-ethanol mixture could be an effective medium for the cyclocondensation step, improving reactant solubility while maintaining a favorable environmental profile. |

Reactivity and Chemical Transformations

Nucleophilic Substitution Reactions at the Methylthio Group

The methylthio (-SCH₃) group at the C-2 position of the pyrimidine (B1678525) ring is a competent leaving group, particularly as the pyrimidine ring is activated by the electron-withdrawing 3-nitrophenyl group at C-4. This facilitates nucleophilic aromatic substitution (SNAr) reactions with a variety of nucleophiles. Compared to halogens like chlorine, the methylthio group can be less reactive but still offers a valuable handle for synthetic diversification. acs.org

The displacement of the 2-methylthio group by various amines is a common strategy to introduce nitrogen-based functionalities. This reaction typically proceeds by heating the pyrimidine substrate with an excess of the desired amine, sometimes in a solvent like ethanol (B145695) or in the presence of an acid catalyst. The reaction of related 2-(methylthio)pyrimidines with amines such as dimethylamine (B145610) has been documented. rsc.org Similarly, studies on analogous 4-chloro-2-methylthiopyrimidine (B146335) systems show that the chloro group is typically more labile, but subsequent or forced substitution of the methylthio group can occur.

The general reaction involves the nucleophilic attack of the amine on the electron-deficient C-2 position, leading to a tetrahedral intermediate (a Meisenheimer-like complex), followed by the elimination of methanethiol (B179389) (CH₃SH) to yield the corresponding 2-aminopyrimidine (B69317) derivative. Both aliphatic and aromatic amines can be employed, leading to a diverse range of N-substituted pyrimidines. For instance, the reaction of 4- or 6-phenyl-pyrimidine derivatives with various amines is a key step in the synthesis of biologically active molecules. nih.gov

Table 1: Representative Nucleophilic Substitution of the Methylthio Group by Amines This table is illustrative, based on the reactivity of analogous pyrimidine systems.

| Nucleophile (Amine) | Product | Potential Conditions |

| Aniline | 2-Anilino-4-(3-nitrophenyl)pyrimidine | Heating in pivalic acid |

| Methylamine | 2-(Methylamino)-4-(3-nitrophenyl)pyrimidine | Reflux in ethanol |

| Morpholine | 2-Morpholino-4-(3-nitrophenyl)pyrimidine | Heating in a suitable solvent (e.g., DMF) |

The methylthio group can also be displaced by oxygen-based nucleophiles, such as phenoxides and alkoxides, to form the corresponding 2-phenoxy or 2-alkoxy pyrimidines. These reactions often require a strong base, like sodium hydride, to deprotonate the phenol (B47542) or alcohol, generating the more potent nucleophile. The reaction of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate with sodium phenoxide results in the substitution of the chloro group, but similar reactivity can be expected for the methylthio group under appropriate conditions. rsc.org The use of sodium methoxide (B1231860) has been shown to displace the methylthio group in related pyrimidine systems. rsc.org

The general mechanism is analogous to that with amines, involving nucleophilic attack at C-2 followed by the departure of the methylthiolate anion. The resulting 2-O-substituted pyrimidines are valuable intermediates in organic synthesis.

Table 2: Representative Nucleophilic Substitution by Oxygen Nucleophiles This table is illustrative, based on the reactivity of analogous pyrimidine systems.

| Nucleophile | Product | Potential Conditions |

| Sodium Phenoxide | 2-Phenoxy-4-(3-nitrophenyl)pyrimidine | Heating in an aprotic polar solvent (e.g., DMF) |

| Sodium Methoxide | 2-Methoxy-4-(3-nitrophenyl)pyrimidine | Reflux in methanol |

Active methylene (B1212753) compounds, which are carbon nucleophiles stabilized by two electron-withdrawing groups (e.g., malonates, β-ketoesters, 1,3-diketones), can react with activated pyrimidines. In the presence of a base, these compounds form carbanions that can attack the electron-deficient C-2 position, displacing the methylthio group. This reaction provides a direct route for C-C bond formation at the pyrimidine ring. For example, related pyridinium (B92312) salts and pyrimidinones (B12756618) have been shown to react with active methylene compounds like 1,3-indanedione. clockss.orgkashanu.ac.ir The reaction of 2-alkylthiopyridinium salts with active methylene compounds in the presence of sodium hydride leads to substitution at the 2- or 4-position. clockss.org

Electrophilic Aromatic Substitution on the Nitrophenyl Moiety

The nitrophenyl moiety of 2-(Methylthio)-4-(3-nitrophenyl)pyrimidine is generally deactivated towards electrophilic aromatic substitution. The nitro group is a powerful electron-withdrawing group, which deactivates the aromatic ring through both inductive and resonance effects. Furthermore, it acts as a meta-director. libretexts.org The pyrimidine ring itself is an electron-deficient heterocycle and also exerts a deactivating effect on the attached phenyl ring. bhu.ac.in

Consequently, subjecting the compound to standard electrophilic substitution conditions (e.g., nitration, halogenation, Friedel-Crafts reactions) is unlikely to result in further substitution on the phenyl ring. If a reaction were to occur under very harsh conditions, the substitution would be directed to the positions meta to the nitro group (C-5') and ortho/para to the pyrimidine substituent (C-2', C-4', C-6'). The directing effects would oppose each other, likely leading to a mixture of products or no reaction. In general, electrophilic substitution on unactivated pyrimidines is of little importance without the presence of activating groups on the pyrimidine ring itself. bhu.ac.inresearchgate.net

Modifications and Derivatization of the Pyrimidine Ring System

The pyrimidine ring offers sites for further functionalization, primarily at the C-4 and C-6 positions, which are susceptible to nucleophilic attack, especially when activated. slideshare.net In the target molecule, the C-4 position is already occupied by the 3-nitrophenyl group.

The C-6 position, however, is unsubstituted (bearing a hydrogen atom) and represents a potential site for modification. While direct C-H functionalization of such a position can be challenging, modern catalytic methods are emerging for the distal C-H functionalization of nitrogen heterocycles. nih.gov In pyrimidine systems activated by electron-withdrawing groups, nucleophilic substitution of a leaving group at C-6 is a common reaction. For instance, in 4,6-dichloro-2-methylthio-5-nitropyrimidine, both chloro groups can be displaced by nucleophiles. google.com Although the target molecule lacks a leaving group at C-6, its electron-deficient nature suggests that it could be a substrate for reactions that proceed via addition-elimination or through metal-catalyzed C-H activation. The presence of two nitrogen atoms in the pyrimidine ring makes positions 2, 4, and 6 electron-deficient and thus targets for nucleophiles. researchgate.netslideshare.net

Formation of Fused Heterocyclic Systems Containing the Pyrimidine Core

The versatile structure of this compound serves as a valuable precursor for the synthesis of more complex, fused heterocyclic systems. These reactions typically involve the substitution of the methylthio group and subsequent cyclization reactions, often involving the existing pyrimidine ring and its substituents.

The synthesis of the pyrimido[4,5-d]pyrimidine (B13093195) system from a 2-methylthiopyrimidine precursor generally requires the introduction of reactive functionalities onto the pyrimidine core, typically at the C5 and C6 positions. A common strategy involves starting with a 6-aminopyrimidine derivative. researchgate.net For the title compound, a plausible synthetic route would first involve the reduction of the nitro group on the C4-phenyl ring to an amine. This amino group could then be utilized in a subsequent cyclization step.

Another established method for constructing the second pyrimidine ring is through the reaction of a 4-aminopyrimidine-5-carbonitrile (B127032) with reagents like triethylorthoformate, followed by reaction with anilines. mdpi.com While this compound lacks the requisite amino and cyano groups for this specific transformation, it highlights the general principle of building the fused ring from appropriately substituted pyrimidines. The Dimroth rearrangement is another key reaction in the synthesis of substituted pyrimido[5,4-d]pyrimidines, starting from precursor molecules that can undergo this transformation upon treatment with a nucleophile. nih.gov

A hypothetical reaction pathway is outlined in the table below.

| Reactant(s) | Conditions | Product |

| 1. 2-(Methylthio)-4-(3-aminophenyl)pyrimidine (from nitro reduction) 2. Formamide (B127407) | Reflux | 7-(3-aminophenyl)-5-(methylthio)pyrimido[4,5-d]pyrimidine |

This table represents a hypothetical reaction based on established synthetic principles for pyrimido[4,5-d]pyrimidine formation.

The synthesis of pyrido[1,2-a]pyrimidines typically commences from 2-aminopyridine (B139424) derivatives, which undergo condensation and cyclization with various reagents like β-ketoesters or α,β-unsaturated compounds. cam.ac.ukresearchgate.net The formation of a pyrido[1,2-a]pyrimidine (B8458354) system directly from a pyrimidine precursor is not a standard synthetic route and would necessitate a complex ring transformation. Such transformations are generally specific to the substrate and reaction conditions and are not widely reported for 4-aryl-2-methylthiopyrimidines.

Research on the synthesis of this scaffold focuses on building the pyrimidine ring onto a pre-existing pyridine (B92270) ring. For instance, facile syntheses have been developed from aroylacetonitriles and 2-amino-N-hetero compounds. researchgate.net Therefore, synthesizing a pyrido[1,2-a]pyrimidine core starting from this compound is considered chemically challenging and not a conventional pathway.

The thieno[2,3-d]pyrimidine (B153573) scaffold is of significant interest due to its biological activities. ekb.eg The most common and versatile method for its synthesis is the Gewald reaction, which involves the condensation of a ketone or aldehyde with a cyanoacetate (B8463686) in the presence of elemental sulfur and a base to form a 2-aminothiophene-3-carboxylate. This thiophene (B33073) intermediate is then cyclized with reagents like formamide to construct the fused pyrimidine ring. nih.govatlantis-press.com

To synthesize a thieno[2,3-d]pyrimidine from this compound, one would need to build the thiophene ring onto the existing pyrimidine core. This typically requires functionalization at the C5 position of the pyrimidine ring, for example, by introducing a cyano or acetyl group, which can then participate in a Gewald-type cyclization. Another approach involves the reaction of a pre-formed thienopyrimidine with various reagents to modify the structure, such as the reaction of a 2-hydrazinylthieno[2,3-d]pyrimidine with isothiocyanates or formic acid. ekb.eg

The table below summarizes a common reaction for thieno[2,3-d]pyrimidine synthesis starting from a thiophene precursor.

| Reactant(s) | Conditions | Product |

| Methyl 2-aminothiophene-3-carboxylate, Formimidamide | 1. Condensation 2. Chlorination 3. Nucleophilic substitution | N-methylthieno[2,3-d]pyrimidin-4-amine atlantis-press.com |

This table illustrates a typical synthesis of a thieno[2,3-d]pyrimidine, highlighting that the synthesis usually begins with a thiophene derivative.

The pyrazolo[3,4-d]pyrimidine core is a purine (B94841) isostere, and its derivatives have attracted significant attention. nih.gov Syntheses of this ring system often start from substituted 5-aminopyrazole-4-carbonitrile precursors. semanticscholar.org The pyrazole (B372694) is first constructed, and the pyrimidine ring is subsequently fused onto it. For example, reaction of a 5-aminopyrazole with N,N-substituted amides in the presence of PBr₃ can yield the pyrazolo[3,4-d]pyrimidine scaffold. researchgate.net

A plausible route starting from a pyrimidine derivative involves the reaction with hydrazine (B178648). For this compound, the highly reactive methylthio group at the C2 position can be displaced by hydrazine hydrate (B1144303). This would yield 2-hydrazino-4-(3-nitrophenyl)pyrimidine. However, for this intermediate to cyclize to a pyrazolo[3,4-d]pyrimidine, a reactive group at the C5 position of the pyrimidine ring would be necessary to form the five-membered pyrazole ring. Without such a group, this pathway is not direct. Alternative strategies often involve Dimroth rearrangement of related heterocyclic precursors to form the stable pyrazolopyrimidine structure. semanticscholar.org

| Reactant(s) | Conditions | Intermediate Product |

| This compound, Hydrazine hydrate | Reflux in ethanol | 2-Hydrazino-4-(3-nitrophenyl)pyrimidine |

This table shows a plausible initial reaction step. The resulting intermediate would require further modification for cyclization into a pyrazolo[3,4-d]pyrimidine.

The formation of the mdpi.comnih.govatlantis-press.comtriazolo[4,3-a]pyrimidine ring system from a 2-methylthiopyrimidine is a well-established transformation. The key step is the nucleophilic substitution of the 2-methylthio group by hydrazine to form a 2-hydrazinopyrimidine (B184050) intermediate. This intermediate then undergoes cyclocondensation with a one-carbon electrophile, such as formic acid, triethyl orthoformate, or carbon disulfide, to construct the fused triazole ring. ekb.eg This methodology provides a direct and efficient route to this class of fused heterocycles. An alternative approach involves the Dimroth rearrangement of the isomeric 1,2,4-triazolo[4,3-a]pyrimidine, which can be synthesized from aminotriazoles and 1,3-dicarbonyl compounds. nih.gov

| Reactant(s) | Conditions | Product |

| 1. This compound, Hydrazine hydrate 2. Formic acid | 1. Reflux 2. Reflux | 7-(3-Nitrophenyl)- mdpi.comnih.govatlantis-press.comtriazolo[4,3-a]pyrimidine |

This table outlines a viable and common synthetic route for the formation of the triazolo[4,3-a]pyrimidine system from a 2-methylthiopyrimidine precursor.

Regioselectivity and Stereoselectivity in Reactions

The concepts of regioselectivity and stereoselectivity are crucial in understanding the outcomes of chemical reactions involving complex molecules like this compound.

Regioselectivity refers to the preference of a chemical reaction to occur at one position over another. In the case of this compound, nucleophilic aromatic substitution is a key reaction type. The pyrimidine ring has several electrophilic centers, notably at positions C2, C4, and C6. The methylthio group at C2 is an excellent leaving group, making this position a primary site for nucleophilic attack. The C4 and C6 positions are also activated towards nucleophilic attack due to the electron-withdrawing nature of the ring nitrogen atoms and the 3-nitrophenyl group.

In reactions with nucleophiles, the substitution will preferentially occur at the position with the best leaving group. Thus, the C2-SMe group is expected to be the most reactive site. If other leaving groups were present, for instance, a halogen at C4 or C6, the regioselectivity would be determined by a combination of factors including the nature of the leaving groups and the reaction conditions. For example, in the reaction of 2-thioxopyrimidin-4-ones with hydrazonoyl chlorides, the reaction proceeds with high regioselectivity to yield the angular mdpi.comnih.govatlantis-press.comtriazolo[4,3-a]quinazolin-5-ones, a preference dictated by electronic factors of the pyrimidine ring. nih.gov

Stereoselectivity is the preference for the formation of one stereoisomer over another. youtube.com Stereoselectivity becomes relevant when a reaction can produce multiple stereoisomeric products, such as enantiomers or diastereomers. This can occur if a reaction creates a new chiral center or if the molecule reacts in a way that leads to a specific spatial arrangement of atoms.

In the context of forming fused heterocyclic systems from this compound, stereoselectivity could arise if, for example, a cyclization reaction creates one or more new stereocenters. The approach of the reagents and the conformational preferences of the transition states would then dictate which stereoisomer is formed preferentially. While specific studies on the stereoselectivity of reactions involving this compound are not detailed in the available literature, general principles of asymmetric synthesis and steric hindrance would apply. For a reaction to be stereoselective, there must be a significant energy difference between the transition states leading to the different stereoisomers. khanacademy.org

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

¹H NMR Data Analysis

¹³C NMR Data Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in 2-(Methylthio)-4-(3-nitrophenyl)pyrimidine would give a distinct signal. The chemical shifts of the carbon atoms in the pyrimidine (B1678525) and nitrophenyl rings would be indicative of their electronic environment. The carbon of the methylthio group would resonate at a characteristic upfield chemical shift.

2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Elucidation

Two-dimensional (2D) NMR techniques are invaluable for the complete and unambiguous assignment of ¹H and ¹³C NMR spectra, especially for complex molecules.

COSY (Correlation Spectroscopy) would be used to establish proton-proton (¹H-¹H) coupling correlations, helping to identify adjacent protons within the pyrimidine and nitrophenyl rings.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, allowing for the assignment of the carbon spectrum based on the already assigned proton spectrum.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the following functional groups:

Aromatic C-H stretching: Typically observed around 3100-3000 cm⁻¹.

C=N and C=C stretching (in aromatic rings): These would appear in the region of 1600-1450 cm⁻¹.

Nitro group (NO₂) stretching: Strong asymmetric and symmetric stretching bands are expected around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively.

C-S stretching: This vibration usually gives a weaker absorption in the range of 800-600 cm⁻¹.

CH₃ bending: Characteristic bending vibrations for the methyl group would be observed around 1450 cm⁻¹ and 1375 cm⁻¹.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the molecular mass of a compound, allowing for the determination of its elemental composition. For this compound (C₁₁H₉N₃O₂S), the calculated exact mass would be a key piece of data for its unequivocal identification. The fragmentation pattern observed in the mass spectrum would provide further structural confirmation, showing the loss of fragments such as the methylthio group, the nitro group, or parts of the pyrimidine ring.

LC-MS/MS Applications

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful analytical technique utilized for the identification and quantification of chemical compounds in complex mixtures. For this compound, LC-MS/MS serves critical roles in metabolic studies and trace-level impurity detection. The methodology combines the separation capabilities of liquid chromatography with the precise detection and structural elucidation power of tandem mass spectrometry.

In practice, a sample containing the compound is first separated on an LC column, often a reversed-phase column like a C18. The separated components then enter the mass spectrometer, where they are ionized, typically using electrospray ionization (ESI). The instrument first selects the precursor ion corresponding to the molecular weight of the target compound. This ion is then fragmented, and the resulting product ions are analyzed. This process, known as multiple reaction monitoring (MRM), provides high selectivity and sensitivity for quantifying the compound even in complex biological matrices like blood or urine.

A key application is in the identification of potential metabolites during drug discovery processes. For instance, similar to how LC-MS/MS is used to identify phase I and phase II metabolites of other nitroaromatic compounds, it can be employed to detect metabolic products of this compound, such as hydroxylated, demethylated, or glucuronidated species. Furthermore, the technique is crucial for identifying and quantifying potential genotoxic impurities that may arise during synthesis, as has been demonstrated for structurally related nitro-pyrimidine compounds.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, sulfur, etc.) in a compound. This analysis provides a crucial check on the empirical formula of a newly synthesized substance, ensuring its atomic composition aligns with the expected molecular structure. For this compound, the molecular formula is C₁₁H₉N₃O₂S.

The process involves combusting a small, precisely weighed sample of the compound in an excess of oxygen. The resulting combustion gases (CO₂, H₂O, N₂, and SO₂) are separated and quantified, allowing for the calculation of the percentage of each element in the original sample. The experimentally determined percentages are then compared with the theoretically calculated values based on the compound's formula. A close agreement between the

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the intrinsic properties of a molecule. For "2-(Methylthio)-4-(3-nitrophenyl)pyrimidine," these calculations can reveal details about its electron distribution, molecular orbitals, and electrostatic characteristics, which are fundamental to its chemical behavior.

Electronic Structure and Molecular Orbital Analysis (e.g., HOMO-LUMO)

The electronic structure of a molecule is described by the arrangement of its electrons in various molecular orbitals. Of particular interest are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov

In the case of "this compound," the HOMO is expected to be localized primarily on the electron-rich pyrimidine (B1678525) ring and the methylthio group, which possess lone pairs of electrons. Conversely, the LUMO is likely to be centered on the electron-withdrawing 3-nitrophenyl substituent. This distribution facilitates intramolecular charge transfer from the pyrimidine moiety to the nitrophenyl ring upon electronic excitation. nih.gov

Table 1: Calculated HOMO-LUMO Energies and Related Quantum Chemical Descriptors for this compound

| Parameter | Value (eV) |

| HOMO Energy | -6.85 |

| LUMO Energy | -2.75 |

| HOMO-LUMO Gap (ΔE) | 4.10 |

| Ionization Potential (I) | 6.85 |

| Electron Affinity (A) | 2.75 |

| Global Hardness (η) | 2.05 |

| Global Softness (S) | 0.49 |

| Electronegativity (χ) | 4.80 |

| Chemical Potential (μ) | -4.80 |

| Electrophilicity Index (ω) | 5.62 |

Note: The values in this table are hypothetical and representative of what would be expected from DFT calculations at a common level of theory (e.g., B3LYP/6-311G(d,p)). They are provided for illustrative purposes.

Electrostatic Potential Mapping

A Molecular Electrostatic Potential (MEP) map is a valuable visualization tool that illustrates the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential. Red typically indicates areas of negative potential, which are susceptible to electrophilic attack, while blue signifies regions of positive potential, prone to nucleophilic attack. Green and yellow represent areas of intermediate potential.

For "this compound," the MEP map would be expected to show a high negative potential (red) around the nitrogen atoms of the pyrimidine ring and the oxygen atoms of the nitro group, highlighting their roles as hydrogen bond acceptors and sites for electrophilic interaction. The hydrogen atoms of the phenyl and pyrimidine rings, as well as the methyl group, would exhibit a positive potential (blue), indicating their potential involvement in interactions with nucleophiles.

Tautomeric Equilibria and Conformer Analysis

Tautomerism is a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton and a double bond. For molecules containing a methylthio group attached to a heterocyclic ring, such as "this compound," the possibility of thione-thiol tautomerism exists, although S-methylation largely favors the methylthio form. nih.gov More relevant is the potential for rotational isomers, or conformers, arising from the rotation around the single bonds connecting the pyrimidine ring to the nitrophenyl group and the methylthio group.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, taking into account its flexibility and interactions with its surroundings, such as a solvent.

Conformational Analysis and Flexibility

While quantum chemical calculations can identify stable conformers, MD simulations can explore the conformational landscape of "this compound" in a more comprehensive manner. By simulating the molecule's movements at a given temperature, it is possible to observe transitions between different conformations and to assess the flexibility of various parts of the molecule. mdpi.com The dihedral angles between the rings and the orientation of the substituent groups would be key parameters to monitor during the simulation. This analysis can reveal the most populated conformational states and the dynamic range of motion available to the molecule.

Solvent Interactions

The behavior of a molecule can be significantly influenced by the solvent in which it is dissolved. MD simulations are particularly well-suited for studying these interactions. By explicitly including solvent molecules (e.g., water, ethanol) in the simulation box, it is possible to analyze how the solvent molecules arrange themselves around the solute and how they affect its conformation and dynamics. mdpi.com

For "this compound," one would expect polar solvent molecules to form hydrogen bonds with the nitrogen atoms of the pyrimidine ring and the oxygen atoms of the nitro group. The nonpolar phenyl and methyl groups would likely be surrounded by the nonpolar regions of the solvent molecules. The strength and nature of these interactions can be quantified through the calculation of radial distribution functions and the analysis of hydrogen bonding patterns over the course of the simulation.

In silico Drug Design and Ligand-Protein Interactions

Computer-aided drug design (CADD) for this compound focuses on understanding how the molecule binds to specific proteins implicated in disease pathways. These studies help in rationalizing its biological activity and provide a roadmap for developing more potent and selective derivatives.

Molecular Docking Studies with Relevant Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor's active site. This method is instrumental in assessing the binding affinity and interaction patterns of this compound with various enzymes known to be critical therapeutic targets.

The selection of biological targets for this compound is based on the known pharmacological importance of the pyrimidine scaffold. Pyrimidine derivatives are recognized as privileged structures in medicinal chemistry, showing inhibitory activity against a wide array of enzymes.

Dihydrofolate Reductase (DHFR): DHFR is a crucial enzyme in the synthesis of nucleic acids and amino acids. Its inhibition disrupts cell proliferation, making it a validated target for anticancer and antimicrobial agents. The pyrimidine core is a well-established pharmacophore for DHFR inhibitors. nih.govresearchgate.netnih.gov

Xanthine Oxidase (XO): While specific studies on this compound are not prominent in publicly available literature, XO is a key enzyme in purine (B94841) metabolism, and its inhibitors are used to treat hyperuricemia and gout. Pyrimidine-based structures are often explored for their potential to inhibit this enzyme.

Protein Tyrosine Kinases (PTKs): PTKs are a large family of enzymes that regulate numerous cellular processes. Their dysregulation is frequently linked to the development of cancer, making them major targets for oncological therapies. Anilinopyrimidine derivatives, which share structural similarities, are known to be effective PTK inhibitors.

Kinesin Spindle Protein (Eg5): Eg5 is a motor protein essential for the formation of the bipolar spindle during mitosis. Inhibiting Eg5 leads to mitotic arrest and cell death, presenting a promising strategy for cancer treatment with potentially fewer side effects than traditional microtubule-targeting agents. nih.gov Pyrimidine derivatives like monastrol (B14932) are well-known Eg5 inhibitors. nih.gov

Although specific docking results for this compound are not detailed in widespread literature, studies on analogous pyrimidine derivatives against targets like DHFR and Eg5 reveal common interaction patterns. These interactions are fundamental to the stability of the ligand-protein complex.

For a compound like this compound, the expected binding mode within an enzyme active site would likely involve:

Hydrogen Bonding: The nitrogen atoms within the pyrimidine ring are potential hydrogen bond acceptors, capable of interacting with donor residues in the enzyme's active site.

Pi-stacking: The aromatic nitrophenyl ring can form pi-pi stacking or T-shaped pi-stacking interactions with the aromatic side chains of amino acids such as phenylalanine, tyrosine, or tryptophan.

The following table summarizes hypothetical, yet plausible, interactions based on studies of similar pyrimidine inhibitors.

| Interaction Type | Potential Interacting Moiety of Compound | Potential Interacting Amino Acid Residues (Example) |

| Hydrogen Bonding | Pyrimidine Ring Nitrogens | Asp, Glu, Ser, Thr |

| Hydrophobic Interactions | Methylthio Group, Phenyl Ring | Leu, Val, Ile, Ala, Met |

| Pi-stacking | 3-Nitrophenyl Ring | Phe, Tyr, Trp |

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For pyrimidine-based inhibitors, a common pharmacophore model often includes hydrogen bond donors/acceptors, hydrophobic features, and aromatic rings. researchgate.netmdpi.com

While no specific studies detailing a pharmacophore model derived from this compound are available, it could theoretically be used as part of a training set to develop such a model. A validated pharmacophore could then be used as a 3D query in virtual screening campaigns to search large chemical databases for novel compounds with a higher probability of being active against the desired target. The 2,4-diaminopyrimidine (B92962) scaffold is a well-known pharmacophore for DHFR inhibitors, highlighting the potential of the pyrimidine core in guiding drug design. researchgate.netarabjchem.org

Prediction of ADMET Properties (In Silico only)

The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in early-stage drug discovery. In silico tools are widely used to estimate these parameters from a compound's chemical structure, helping to identify potential liabilities before resource-intensive experimental studies are undertaken.

General ADMET prediction studies on pyrimidine derivatives suggest that many compounds of this class exhibit favorable drug-like properties. nih.gov For this compound, key predicted properties would be evaluated based on established computational models.

| ADMET Parameter | Predicted Property (Based on General Pyrimidine Derivatives) | Importance in Drug Discovery |

| Absorption | ||

| Human Intestinal Absorption | High | Indicates good absorption from the gut into the bloodstream. |

| Caco-2 Permeability | Moderate to High | Predicts the ability to cross the intestinal epithelial barrier. |

| Distribution | ||

| Blood-Brain Barrier (BBB) Permeation | Varies (often predicted as non-penetrant) | Determines if the compound can reach targets in the CNS. |

| Metabolism | ||

| CYP450 Inhibition | Potential inhibitor of specific isoforms (e.g., 3A4) | Predicts potential for drug-drug interactions. |

| Excretion | ||

| Total Clearance | Varies based on metabolism and renal filtration | Indicates the rate at which the compound is removed from the body. |

| Toxicity | ||

| AMES Mutagenicity | Likely Non-mutagenic | Screens for potential to cause genetic mutations. |

Permeation Across Biological Barriers (e.g., Lipid Bilayer)

The ability of a drug candidate to permeate biological barriers, such as the intestinal wall or the blood-brain barrier, is essential for its efficacy. This is often predicted computationally by models that estimate permeability through cell monolayers like Caco-2. For pyrimidine derivatives, predictions often indicate good intestinal absorption. The predicted Caco-2 permeability for compounds in this class generally suggests they are well-absorbed, a key characteristic for orally administered drugs.

Interaction with Cytochrome P450 Enzymes (e.g., P450 3A4)

Computational and theoretical investigations into the interaction of this compound with cytochrome P450 (CYP) enzymes, particularly the 3A4 isoform, are crucial for predicting its metabolic fate and potential for drug-drug interactions. While direct molecular docking and simulation studies on this specific compound are not extensively available in the public domain, inferences can be drawn from the known metabolism of related 2-(methylthio)pyrimidine (B2922345) and nitrophenyl-containing compounds.

The metabolism of pyrimidine derivatives is a key area of study in medicinal chemistry. In general, the metabolism of pyrimidine nucleosides by various organisms has been established, indicating that these core structures are recognized and processed by metabolic enzymes. For xenobiotics like this compound, the primary sites for metabolic transformation by CYP enzymes are typically the most labile and accessible parts of the molecule.

The methylthio group at the 2-position of the pyrimidine ring is a likely site for oxidation. CYP enzymes, including CYP3A4, are known to catalyze the S-oxidation of thioethers to the corresponding sulfoxide (B87167) and subsequently to the sulfone. This metabolic pathway has been observed for other drugs containing a methylthio moiety. The resulting metabolites, the methylsulfinyl and methylsulfonyl derivatives, would have significantly different electronic and steric properties, which could alter their biological activity and clearance.

Another potential site for metabolism is the nitrophenyl ring. The nitro group can undergo reduction to a nitroso, hydroxylamino, and ultimately an amino group. This reductive metabolism is often mediated by nitroreductases, but can also be influenced by CYP enzymes under certain conditions. Aromatic hydroxylation of the nitrophenyl ring is also a possibility, although the strong electron-withdrawing nature of the nitro group generally deactivates the ring towards electrophilic attack.

Molecular docking simulations of various pyrimidine derivatives with different protein targets have been reported, demonstrating the utility of these computational methods in predicting binding modes and energies. researchgate.netnih.govnih.gov In a hypothetical docking study of this compound with the active site of CYP3A4, the binding orientation would likely be governed by a combination of hydrophobic and electrostatic interactions. The pyrimidine and nitrophenyl rings could engage in π-π stacking interactions with aromatic residues in the active site, such as phenylalanine or tyrosine. The nitro group and the pyrimidine nitrogens could form hydrogen bonds with polar residues or water molecules within the binding pocket.

The predicted binding affinity and the distance of specific atoms from the heme iron of the CYP enzyme would provide insights into the likelihood and type of metabolic reaction. For instance, if the sulfur atom of the methylthio group is positioned in close proximity to the heme iron, S-oxidation would be a highly probable metabolic outcome.

Table 1: Potential Metabolic Transformations of this compound by CYP Enzymes

| Moiety | Metabolic Reaction | Potential Metabolite(s) |

| 2-(Methylthio) | S-Oxidation | 2-(Methylsulfinyl)-4-(3-nitrophenyl)pyrimidine, 2-(Methylsulfonyl)-4-(3-nitrophenyl)pyrimidine |

| 3-Nitrophenyl | Nitro Reduction | 4-(3-Aminophenyl)-2-(methylthio)pyrimidine |

| 3-Nitrophenyl | Aromatic Hydroxylation | 2-(Methylthio)-4-(3-nitro-X-hydroxyphenyl)pyrimidine |

This table is predictive and based on the known metabolism of related chemical structures. Experimental verification is required.

The reactivity of related 2-sulfonylpyrimidines has been studied, indicating that the sulfonyl group is a good leaving group, making these compounds reactive towards nucleophiles like cysteine residues in proteins. nih.govacs.org This suggests that if this compound is metabolized to its sulfonyl derivative, it could potentially act as a covalent modifier of proteins.

Biological and Pharmacological Activities in Vitro and Preclinical Studies

Anticancer/Antitumor Activity (In Vitro Cell Line Studies)

The potential of pyrimidine (B1678525) derivatives as anticancer agents is well-documented, with various analogues demonstrating significant cytotoxic effects against a range of human cancer cell lines. researchgate.netnih.gov

Cytotoxicity Screening Against Cancer Cell Lines

The cytotoxic profile of pyrimidine derivatives has been evaluated against a diverse panel of human cancer cell lines, including those from melanoma, breast, pancreatic, prostate, colon, and lung cancers. For instance, a series of novel 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives were assessed for their antiproliferative activity. One of the most active compounds, 7-Chloro-3-phenyl-5-(trifluoromethyl) pharmascholars.comresearchgate.netthiazolo[4,5-d]pyrimidine-2(3H)-thione, exhibited a strong cytotoxic effect against melanoma cell lines (C32 with an IC50 of 24.4 µM and A375 with an IC50 of 25.4 µM), as well as prostate (DU145) and breast (MCF-7/WT) cancer cells. mdpi.com

In another study, a series of pyrimidine derivatives bearing aryl urea moieties were synthesized and evaluated for their anticancer activity against colon (SW480) and prostate cancer cell lines. nih.gov One particular compound from this series demonstrated the highest cytotoxic activity against the SW480 cancer cell line, with an IC50 value of 11.08 µM. nih.gov Similarly, certain thieno[2,3-d]pyrimidine (B153573) derivatives have shown potent growth inhibitory activity against the majority of the 60 cell lines in the National Cancer Institute (NCI) panel. acs.org Specifically, novel 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates were tested against MCF-7 and MDA-MB-231 breast cancer cell lines, with one derivative showing the best antiproliferative effect against the MCF-7 cell line with an IC50 of 4.3 ± 0.11 µg/mL. nih.gov

Table 1: Cytotoxicity of Selected Pyrimidine Derivatives Against Various Cancer Cell Lines

{

"table": {

"columns": [

{"header": "Compound Class"},

{"header": "Cell Line"},

{"header": "Cancer Type"},

{"header": "IC50 Value"}

],

"rows": [

{"cells": ["Thiazolo[4,5-d]pyrimidine", "C32", "Melanoma", "24.4 µM[ mdpi.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFoOmGcJb5v64hVXuMD4FBYJDXKb0oWNjcgC9OvAXx5m2VyWRKBWsU0pue69vcT9cN841xtLpVR57dLhA99LikZYQTDzTFSevY6amXUm6qOtd6h_fRjDZpsi1PkY6rUIu-n)]"]},

{"cells": ["Thiazolo[4,5-d]pyrimidine", "A375", "Melanoma", "25.4 µM[ mdpi.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFoOmGcJb5v64hVXuMD4FBYJDXKb0oWNjcgC9OvAXx5m2VyWRKBWsU0pue69vcT9cN841xtLpVR57dLhA99LikZYQTDzTFSevY6amXUm6qOtd6h_fRjDZpsi1PkY6rUIu-n)]"]},

{"cells": ["Pyrimidine-Aryl Urea", "SW480", "Colon", "11.08 µM[ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEFGX3BtGC4xz_uDdrzHw2zFEjA48hdWrGQv02SLE5FXPHEXYkz6hEmE9dPgJ8pgyQ-YwQeefviNt46reNEX_IoFtEzU9pZt5uLIOYNXQja9JUYOmvOgbmrUB9jUbA01Z7NqiGX)]"]},

{"cells": ["4-Amino-thieno[2,3-d]pyrimidine", "MCF-7", "Breast", "4.3 µg/mL[ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE-ON8mAlijunHeXj4WBX7kkH1oeKWdPEOf-cvfoQKZOHylqErxPlzE89bRNwL0VqiuYXU4RqhYrTr_4fDLmbU_cImE6etzUwrWd2P_fmojBQ16aOxLdmml94pl3DdASpkGPZzuiYtqI7WW-ZA%3D)]"]}

]

}

}

Mechanisms of Action at the Cellular Level

Investigations into the cellular mechanisms of action of pyrimidine derivatives have revealed their ability to induce cell cycle arrest and apoptosis in cancer cells. nih.govjst.go.jp One study on a pyrimidine derivative with an aryl urea moiety showed that it arrested the cell cycle at the G2/M phase in SW480 colon cancer cells. nih.gov This cell cycle arrest was accompanied by the induction of apoptosis, evidenced by the upregulation of the pro-apoptotic protein Bax and cleaved PARP, and the downregulation of the anti-apoptotic protein Bcl-2. nih.gov Furthermore, this compound was found to induce a loss of mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway. nih.gov

Similarly, certain hexahydrocyclooctathieno[2,3-d]pyrimidine derivatives were found to induce G2/M and S-phase cell cycle arrest in HCT116 colon cancer cells and MCF7 breast cancer cells. jst.go.jp This was associated with an increase in the pre-G cell population, indicative of apoptosis. jst.go.jp The pro-apoptotic effect was further confirmed by the increased nuclear expression of cleaved caspase-3, a critical executioner caspase in the apoptotic cascade. jst.go.jp The activation of caspases and subsequent cleavage of proteins like PARP are hallmark features of apoptosis, suggesting that these pyrimidine derivatives effectively trigger programmed cell death in cancer cells. nih.gov

Inhibition of Specific Molecular Targets

The anticancer activity of pyrimidine derivatives is often attributed to their ability to inhibit specific molecular targets that are crucial for cancer cell proliferation and survival. Dihydrofolate reductase (DHFR) is a key enzyme in the synthesis of nucleotides and is a well-established target for anticancer drugs. nih.gov Several classes of pyrimidine-related compounds, such as thieno[2,3-d]pyrimidines, have been designed and evaluated as DHFR inhibitors. acs.org

One study focused on new thieno[2,3-d]pyrimidine-4-one derivatives as nonclassical lipophilic DHFR inhibitors. A lead compound from this series was found to be a more potent inhibitor of DHFR (IC50 = 0.20 µM) than the well-known DHFR inhibitor, methotrexate (IC50 = 0.22 µM). acs.org The development of pyrimidine-clubbed benzimidazole derivatives has also been pursued as a strategy to discover novel DHFR inhibitors with potential antibacterial and antifungal activities. nih.gov These findings highlight that the pyrimidine scaffold can be effectively utilized to design potent inhibitors of key enzymes like DHFR, thereby disrupting essential metabolic pathways in cancer cells. mdpi.cominnoscience.ru

Antimicrobial Activity (Antibacterial and Antifungal)

Pyrimidine derivatives are recognized for their broad-spectrum antimicrobial properties, showing activity against various bacterial and fungal pathogens. nih.govinnovareacademics.in

Activity Against Gram-Positive Bacteria

Numerous studies have demonstrated the efficacy of pyrimidine derivatives against Gram-positive bacteria, including clinically important species like Staphylococcus aureus and Bacillus subtilis. ias.ac.inchemicaljournals.com In one study, a series of 2-(benzylthio)pyrimidine derivatives were screened against multi-resistant strains of Staphylococcus aureus, with several compounds showing significant antibacterial activity. scirp.orgresearchgate.net It was noted that the presence of a nitro group on the benzyl moiety enhanced the biological activity against S. aureus. scirp.org

Other research has shown that newly synthesized pyrimidine derivatives can exhibit better inhibitory action against both Gram-positive and Gram-negative bacteria when compared to standard antibiotics like ampicillin and ciprofloxacin. researchgate.net The antimicrobial activity of halogenated pyrimidines has also been investigated, with some compounds showing potent biofilm inhibitory effects against S. aureus. nih.gov

Table 2: Antibacterial Activity of Selected Pyrimidine Derivatives Against Gram-Positive Bacteria

{

"table": {

"columns": [

{"header": "Compound Class"},

{"header": "Bacterial Strain"},

{"header": "Activity"}

],

"rows": [

{"cells": ["2-(Benzylthio)pyrimidine", "Staphylococcus aureus (multi-resistant)", "Significant antibacterial activity[ scirp.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGUPtIFziaaC03sjcE1_HgxY88y831vaZbIij9vks10fG2UM2rtYwLKH5oXFZ3W3hczk-_5syc5qdv7p__AKBwvautxNbmzGQkztdenk_YsPWLxB5QcMU7s19M4vyCsPoMtcOOajAzGD-8gAsXCPESjz44hrBiPPbE%3D)][ researchgate.net(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFL7Wa5CZJ-heaDFFnlUi_rC_9qlIDL2r59EYblKU4AVW_SjhVKqzgT4UwGXBp3ZUNool6blXlyHzvzi7sqUUg74gIkUFIpqlDcx7hNQjXtxPp1DWx0mvAKP05zJ38qnyi7I41Jv37kWqdFmJtPxgOEAE43cjBaKfs0r5zMdKHLmA95W5u0YuHjAj1mCK0ko0hmLCumS_dlHr19eyPq4m2zmyuBKVKP3UnGlFuA8F6OunGlAZxadu_OQjczMbPadXSUB72WCNjgoEFVYHMD4ll0FxAPsaLIDaRfVY-hNyyVFZ_b4yBLRUfOebA%3D)]"]},

{"cells": ["Halogenated Pyrimidine", "Staphylococcus aureus", "Potent biofilm inhibition[ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGV3fq4rC4zcuCGJXRMB1Z1t3vUKDE-IwcgnC-EZTvpY7E9Scv5lb5rTLNmPAZOwRO7IhaMutM_dLRmlA5bkG6v1jM4X2x46YS1T2B_wMYdELzisokpzifhBMATh9LhYKssHKdt)]"]},

{"cells": ["Thienopyrimidine", "Staphylococcus aureus and Bacillus subtilis", "Good antimicrobial activity[ innovareacademics.in(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG3lA1UFBeNhRzToQ-eYhkZOQa2htvwWUdtgRLWAqxAXSMb9YmO0u3w7TTwm05WB0inLeg88JnmNZ-9R_2OtAmH0wFxjYifXQrSMYaYbI0nOvtJHZfJTCckTwa_oZcrgaogxFV5NI7_5c1-rb_6rAj2agfwnGGw33y1c4dYliumlqtUCHXv-uheRD0VcPziuN48vb8M7WA0Iw%3D%3D)]"]},

{"cells": ["Pyridothienopyrimidine", "Staphylococcus aureus and Bacillus subtilis", "Significant activity, MIC values reported[ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEcVu2u5BTeoSEQ2vxYLUEYOXImoIhnh4gZ7Bb8WJ5Us9_TD1y5Yssv7HzczAM7AKXzJ0oO8iLVu6FZN8h3PvwNUwrBbyAxsRYXWIo108hNc63adofgDkmt5H2kdXc2BKxqp3ZUx5rhUiOz9kQ%3D)]"]}

]

}

}

Activity Against Gram-Negative Bacteria

The antibacterial spectrum of pyrimidine derivatives also extends to Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. ias.ac.in A series of 3-amino-4,6-diphenyl-3,4-dihydro-1H-pyrimidine-2-thione derivatives showed significant antibacterial activity against E. coli and P. aeruginosa at a concentration of 500µg/ml. pharmascholars.com Similarly, pyridothienopyrimidine derivatives have demonstrated potent activity against Gram-negative strains, in some cases more potent than their activity against Gram-positive strains. nih.gov

The evaluation of 2-(benzylthio)pyrimidine derivatives also confirmed their activity against multi-resistant E. coli. scirp.orgresearchgate.net The versatility of the pyrimidine scaffold allows for chemical modifications that can enhance activity against a broad range of bacteria, making these compounds promising candidates for the development of new antibacterial agents. researchgate.netresearchgate.net

Antifungal Activity (e.g., Candida albicans, Aspergillus niger)

The pyrimidine framework is a constituent of various compounds investigated for their antifungal properties. Studies have explored the efficacy of pyrimidine derivatives against opportunistic fungal pathogens such as Candida albicans and Aspergillus niger, which are significant causes of infections, particularly in immunocompromised individuals frontiersin.org. While data specifically on 2-(Methylthio)-4-(3-nitrophenyl)pyrimidine is limited, research on other pyrimidine-containing molecules demonstrates a potential for this chemical class to inhibit fungal growth. For instance, certain metal-organic frameworks incorporating pyrimidine-related ligands have shown the ability to inactivate C. albicans and A. niger spores researchgate.net. Similarly, novel compounds derived from other heterocyclic systems have demonstrated effective antifungal activity against C. albicans in both in vitro and in vivo models, suggesting that the development of new antifungal agents is an active area of research frontiersin.org. The antifungal potential of various natural and synthetic compounds is often evaluated against these common fungal strains nih.govnih.gov.

Anti-inflammatory Activity (In Vitro/Preclinical Models)

Pyrimidine derivatives have been widely investigated for their anti-inflammatory properties allresearchjournal.com. The mechanism of action for many of these compounds is linked to the inhibition of key inflammatory mediators allresearchjournal.comnih.gov.

Inhibition of Inflammatory Mediators (e.g., COX-2, PGE2)

A primary mechanism by which pyrimidine-based compounds exert their anti-inflammatory effects is through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2 nih.govmdpi.com. COX-2 is responsible for the conversion of arachidonic acid into prostaglandins, such as prostaglandin (B15479496) E2 (PGE2), which are pivotal in mediating inflammation, pain, and fever allresearchjournal.comtmrjournals.com. By suppressing the activity of COX-2, these compounds can effectively reduce the production of PGE2, thereby alleviating the inflammatory response nih.gov. Studies on various pyrimidine derivatives have demonstrated selective inhibition of COX-2 over the constitutive COX-1 isoform, which is a desirable trait for reducing the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) allresearchjournal.comnih.gov.

Below is a table summarizing the COX-2 inhibitory activity of representative pyrimidine and pyrazole (B372694) analogues from preclinical studies.

| Compound ID | Class | COX-2 IC₅₀ (µM) | Selectivity Index (SI) | Reference |

| Compound 5s | Pyrazole Analogue | 2.51 | 72.95 | dovepress.com |

| Compound 5u | Pyrazole Analogue | 1.79 | 74.92 | dovepress.com |

| Celecoxib | Standard Drug | - | 78.06 | dovepress.com |

| Derivative L1 | Pyrimidine Derivative | High Selectivity | Comparable to Meloxicam | nih.gov |

| Derivative L2 | Pyrimidine Derivative | High Selectivity | Comparable to Meloxicam | nih.gov |

Modulation of Inflammatory Pathways

Beyond direct enzyme inhibition, pyrimidine derivatives can modulate broader inflammatory pathways. Their anti-inflammatory effects are attributed to the suppression of the expression and activity of several vital inflammatory mediators, including tumor necrosis factor-alpha (TNF-α), inducible nitric oxide synthase (iNOS), and various interleukins nih.govdovepress.com. Research has shown that certain pyrazole-pyrimidine hybrids can significantly inhibit TNF-α production in lipopolysaccharide (LPS)-stimulated cells dovepress.com. This modulation of cytokine networks highlights the potential for pyrimidine-based compounds to treat a range of inflammatory conditions.

Analgesic Activity (Preclinical Models)

Several classes of pyrimidine derivatives, including those with 2-methylthio substitutions, have demonstrated significant analgesic activity in preclinical models nih.govnih.gov. These studies often utilize methods such as the acetic acid-induced writhing test to evaluate pain-relieving effects nih.gov.

Mechanism of Peripheral Pain Mechanism Inhibition

The analgesic effects of 2-methylthio-1,4-dihydropyrimidine derivatives appear to be mediated predominantly through the inhibition of peripheral pain mechanisms nih.gov. In preclinical tests, such as the acetic acid-induced writhing model, the administration of these compounds led to a significant reduction in pain responses. This model induces pain by causing the release of endogenous mediators that stimulate peripheral nociceptors. The ability of these pyrimidine compounds to inhibit this response suggests they interfere with the signaling pathways at the periphery, rather than acting on the central nervous system nih.govijbcp.com. This peripheral action is a characteristic of many NSAIDs that work by inhibiting prostaglandin synthesis at the site of inflammation and pain ijbcp.com.

The following table presents data on the analgesic activity of various 2-methylthio-1,4-dihydropyrimidine derivatives in a preclinical model.

| Compound ID | Substituent at Position 4 | Analgesic Activity (% Inhibition) | Reference |

| IIh | p-dimethylaminophenyl | 70.32% | nih.gov |

| IIk | Unsubstituted Phenyl | 58.45% | nih.gov |

| IIe | p-chlorophenyl | 57.08% | nih.gov |

| IIl | Unsubstituted Phenyl | 50.68% | nih.gov |

Antiparasitic Activity